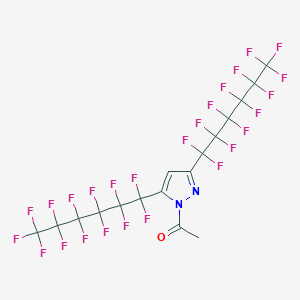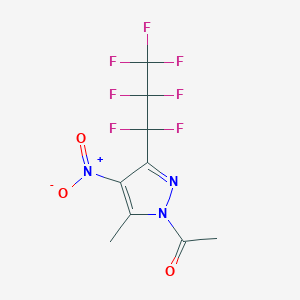
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate
概要
説明
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate, also known as 4-AOT, is a versatile and powerful reagent used in organic synthesis. It is used in a variety of reactions, including nucleophilic substitution, acylation, and alkylation. 4-AOT has a wide range of applications in the laboratory and in industry. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers and other materials.
科学的研究の応用
Metal-Free Amino-Oxidation
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate, also known as Bobbitt’s salt, is effective in the metal-free amino-oxidation of electron-rich alkenes. This process, which involves the addition of anilines to alkenes, can be conducted under mild conditions, offering a transition metal-free method for this type of chemical transformation. The stereochemistry of the amino-oxidation is influenced by the solvent, allowing for the production of both syn and anti amino-oxidation products from identical starting materials (Millimaci et al., 2020).
Preparation and Properties as Oxidizing Reagents
The revised preparations of Bobbitt’s salt and its associated compounds highlight their important properties as oxidizing reagents. These preparations provide insights into the significant chemical roles these compounds play in stoichiometric oxidations of alcohols (Tilley et al., 2012).
Enhancement of Oxidizing Power
Research has shown that electronic modification of distal groups in such compounds can enhance their oxidizing power. This enhancement allows for more rapid oxidation of alcohols compared to unmodified versions. This property is particularly useful in various organic synthesis processes, including the oxidation of primary, secondary, and benzylic alcohols (Lambert et al., 2017).
Conversion of Biomass to Organic Materials
The compatibility of Bobbitt’s salt with various solvents, including ionic liquids, is crucial in the conversion of cellulose biomass. It plays a significant role in the “one-pot” synthesis of 2,5-diformylfuran from fructose, showcasing its utility in the development of organic materials from biomass (Kashparova et al., 2015).
Oxidation of Primary Amines to Nitriles
Bobbitt’s salt can efficiently oxidize primary amines to nitriles under mild conditions. The oxidation mechanism involves a hydride transfer from the amine to the oxygen atom of the salt, making it a valuable tool in the synthesis of nitriles (Lambert et al., 2014).
Electrochemical Oxidation in Medication Synthesis
In electrochemical oxidation, Bobbitt’s salt has been used to convert alcohols and aldehydes to carboxylic acids. This method is significant in synthesizing precursors for medications, such as levetiracetam, used to treat epilepsy, demonstrating the compound's versatility in medicinal chemistry (Rafiee et al., 2018).
作用機序
Target of Action
The primary target of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate, also known as N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate, is alcohols in organic compounds . It interacts with these alcohols during the oxidation process .
Mode of Action
This compound acts as an oxidizing agent . It interacts with its targets (alcohols) by oxidizing them to their corresponding aldehyde, ketone, or carboxylic acid . It can also convert aldehydes to hexafluoroisopropyl (HFIP) esters via oxidative esterification .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the oxidation pathway of alcohols . The downstream effects include the formation of aldehydes, ketones, or carboxylic acids from alcohols . Additionally, it can lead to the formation of HFIP esters from aldehydes .
Result of Action
The result of the action of this compound is the oxidation of alcohols to their corresponding aldehyde, ketone, or carboxylic acid . This transformation is crucial in organic synthesis for the preparation of various useful chemical intermediates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can impact the efficiency of the oxidation process . Moreover, this reagent is reported to be highly stable to both air and moisture , which suggests that it can be used under a variety of environmental conditions.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate plays a crucial role in biochemical reactions, particularly in oxidation processes. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, facilitating the conversion of alcohols to their corresponding aldehydes or ketones . The compound’s interaction with these enzymes involves the transfer of electrons, leading to the oxidation of the substrate. Additionally, it can interact with other biomolecules, such as proteins and nucleic acids, through oxidative modifications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression. This oxidative stress can also affect cellular metabolism by altering the activity of metabolic enzymes and the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through oxidative mechanisms. It acts as an electron acceptor, facilitating the oxidation of substrates by accepting electrons and forming a reduced product . This process involves the formation of a pseudo-carbocation at the α-carbon of the substrate, which is stabilized by the compound’s structure . The compound can also inhibit or activate enzymes by modifying their active sites through oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions (2-8°C) but can degrade at higher temperatures . Long-term exposure to the compound can lead to cumulative oxidative damage in cells, affecting cellular function and viability . In vitro and in vivo studies have shown that the compound’s effects can persist over extended periods, leading to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial oxidative modifications, enhancing cellular function and metabolism . At high doses, it can cause toxic effects, including oxidative damage to cellular components and tissues . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to oxidation-reduction reactions . It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, facilitating the conversion of alcohols to aldehydes and ketones . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes and the levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its solubility and stability in different cellular environments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its oxidative activity and interactions with other biomolecules, affecting cellular processes and functions .
特性
IUPAC Name |
N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.BF4/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9;2-1(3,4)5/h9H,6-7H2,1-5H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMHEICBCHCWAU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=O)NC1CC([N+](=O)C(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BF4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219543-09-6 | |
| Record name | Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219543-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



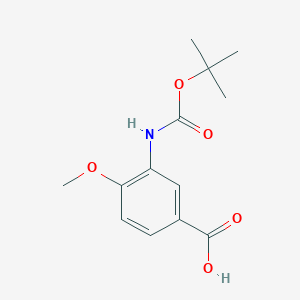

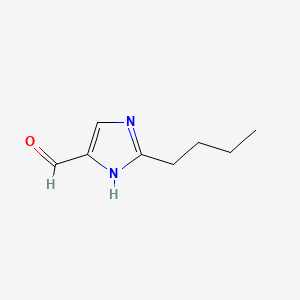


![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)
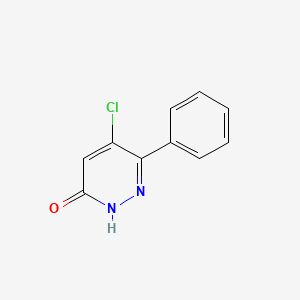

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)

